Home > Products > Screening Compounds P13763 > dimethyl 4-(3-chlorophenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(3-chlorophenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(3-chlorophenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3763668
CAS Number:
Molecular Formula: C23H22ClNO4
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine derivative. The crystal structure of this compound has been reported .

3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate)

  • Compound Description: Amlodipine besylate, a dihydropyridine calcium channel blocker, is commonly employed in managing hypertension. Its solubility in various solvent mixtures has been investigated for pharmaceutical applications .

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP, a dihydropyridine calcium antagonist, has been studied for its potential in treating chronic pulmonary hypertension (PH). Studies suggest it may inhibit the overexpression of telomerase reverse transcriptase (TERT) in PH models and may exert its effects by inhibiting free radical production and increasing nitric oxide levels in the lungs . Further research indicates a link between DCDDP's antiserotonin effect and its efficacy against pulmonary hypertension .

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine) dihydrochloride

  • Compound Description: Manidipine dihydrochloride, a dihydropyridine calcium channel blocker, demonstrates potent antihypertensive activity. Research has focused on the synthesis and biological activity of its optical isomers, revealing that the (S)-(+)-enantiomer exhibits significantly higher potency than the (R)-(-)-isomer .

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

  • Compound Description: This dihydropyridine derivative has demonstrated potential as an antihypertensive agent. The (4S)-(+)-enantiomer of this compound exhibits higher activity as an antihypertensive and as an inhibitor of [3H]nimodipine binding compared to its (4R)-(-)-enantiomer , .

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analog. During saponification experiments, it was observed to degrade into several unexpected products: 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid. These degradation products were characterized using NMR spectroscopy .

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a water-soluble dihydropyridine calcium antagonist. Research has highlighted its potent and long-lasting antihypertensive activity, attributed to its vasodilatory action . Studies on isolated canine arteries revealed that NKY-722 potently relaxes various arteries, with a potency order of basilar > coronary > mesenteric > intrarenal arteries . The compound inhibits both endothelium-independent and endothelium-dependent contractions in cerebral arteries, with effects that are similar to but longer-lasting than those of nicardipine .

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Compound Description: MN9202 is a dihydropyridine derivative investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits . Additionally, MN9202 has shown potential in reducing red blood cell (RBC) cytosolic free Ca2+ concentration and inhibiting membrane lipid peroxidation, suggesting a possible role in improving RBC deformability in thrombosis models .

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative with a nitrooxy group incorporated into one of the ester side chains. Structural features, including the different orientations of the carbonyl groups and the perpendicular arrangement of the phenyl ring relative to the dihydropyridine ring, have been elucidated .

(+/-)-(R)-3-[(R)-1-Benzyl-3-piperidyl] Methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride (KW-3049)

  • Compound Description: KW-3049, a novel calcium antagonist, has demonstrated significant antihypertensive effects in studies using spontaneously hypertensive rats (SHR) . Notably, KW-3049 effectively suppressed blood pressure increases without significantly affecting heart rate, suggesting potential as an antihypertensive drug with a favorable cardiac profile.

4-(4-Substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides (General Structure)

  • Compound Description: This series of compounds incorporates a phthalimido-N-oxy group into the structure. They were synthesized through a multistep reaction sequence involving the condensation of ethyl acetoacetate with various araldehydes and ammonia, followed by modifications to introduce the desired substituents .

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This compound, a dihydropyridine derivative, has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR . Its crystal structure, determined by single-crystal X-ray diffraction, revealed a monoclinic crystal system and the presence of intermolecular hydrogen bonding.

(+/-)-3-(Benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: TC-81 is a new calcium antagonist with potent, long-lasting, and slow-onset antihypertensive activity, particularly effective when administered orally . Its mechanism of action involves inhibiting KCl-induced contraction in isolated rat vascular preparations. Notably, TC-81 exhibits a more pronounced inhibitory effect on norepinephrine-induced contraction in SHR aorta compared with normotensive rat aorta.

2-Methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl- 4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

  • Compound Description: FRC-8653, a novel dihydropyridine derivative, exhibits calcium channel antagonist activity, inhibiting calcium influx via dihydropyridine-sensitive, voltage-dependent calcium channels, leading to blood vessel dilation . Its vasorelaxing effect, although slower in onset, is more prolonged than those of nifedipine and nicardipine.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates (General Structure)

  • Compound Description: These compounds, featuring various pyridinyl substituents at the 4-position, exhibit calcium channel antagonist activity, with their potency influenced by the size and nature of the alkyl ester substituents . The research highlights the significance of the pyridinyl group as a bioisostere for the nitrophenyl substituent in 1,4-dihydropyridine calcium channel antagonists.

2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (CV-4093 (2HCl))

  • Compound Description: CV-4093 (2HCl) is a calcium channel antagonist. A carbon-14 labeled version of this compound ([14C]CV-4093 (2HCl)) has been synthesized to investigate its metabolic fate and distribution in animal models .

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadi azol-5-yl)pyridine-3,5-dicarboxylate

  • Compound Description: This compound, characterized by X-ray diffraction, has demonstrated biological activities including fungicidal activity, antiviral activity against tobacco mosaic virus, and some insecticidal activity against Mythimna separata ,.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester

  • Compound Description: This compound, a potent calcium antagonist, exists as stereoisomers and optical isomers, with significant variations in their antihypertensive activities . The (+)-alpha isomer, specifically (S)-(S)-1, exhibits considerably stronger hypotensive effects compared to the (-)-alpha isomer.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxy-carbonyl-4-substituted-1,4- dihydro-pyridyl)]-3,5-pyridinedicarboxylates (General Structure)

  • Compound Description: This class of compounds incorporates an additional dihydropyridine ring, linked through the 4-position of the main dihydropyridine ring. These compounds have demonstrated calcium channel antagonist activity, with their potency influenced by the nature of the substituents on the dihydropyridine rings and the size of the alkyl ester groups .

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates (General Structure)

  • Compound Description: Designed as potential dual-acting agents targeting both angiotensin II receptors and calcium channels, this class of compounds merges structural elements from both telmisartan (an AT1 receptor antagonist) and nifedipine . The synthesis involves regioselective hydrolysis to introduce the carboxybiphenyl moiety crucial for angiotensin receptor blocker (ARB) activity.

(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

  • Compound Description: These enantiomers, synthesized using a highly enantioselective Hantzsch dihydropyridine synthesis, exhibit intriguing cardioselective effects . They act as dual modulators of calcium channels, functioning as partial agonists in cardiac muscle while acting as antagonists in smooth muscle. Notably, the (-)-enantiomer exhibits significantly higher smooth muscle calcium channel antagonist activity than its (+)-counterpart.

3‐Alkyl 5‐Isopropyl 4‐Aryl‐1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylates (General Structure)

  • Compound Description: This series of compounds, characterized by varying substituents at the 3- and 4-positions, was designed to investigate the impact of structural modifications on calcium channel antagonist and anticonvulsant activities . Structure-activity relationship studies revealed the influence of substituent size, lipophilicity, and electronic properties on their pharmacological profiles.

Dialkyl 1,4‐Dihydro‐2,6‐dimethyl‐4‐aryl‐3,5‐pyridinedicarboxylates Containing a Nitrooxy or Nitrophenyl Moiety in the 3‐Alkyl Ester Substituent (General Structure)

  • Compound Description: This group of compounds features the incorporation of nitrooxy or nitrophenyl groups into the ester side chains, aiming to introduce nitric oxide (NO) release capabilities . These modifications resulted in compounds with superior or comparable calcium channel antagonist activity to nifedipine, highlighting the potential of NO-donor hybrids in cardiovascular therapy.

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)- 3,5-pyridinedicarboxylates (Nifedipine Analogues) with Phenyl or Cyclohexyl Derivatives (General Structure)

  • Compound Description: These nifedipine analogs, modified with phenyl or cyclohexyl derivatives at the ester positions, have been studied for their solubilities in supercritical carbon dioxide , , . This research is relevant for exploring alternative purification techniques for pharmaceutical products, potentially offering advantages in terms of solvent use and environmental impact.

Dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates (General Structure)

  • Compound Description: This series of compounds explores the incorporation of a dihydropyridinyl substituent at the 4-position of the 1,4-dihydropyridine ring system. These modifications resulted in compounds with varying calcium antagonist activities, influenced by the position of the dihydropyridinyl nitrogen, the size of the ester substituents, and the presence of cyano groups .

Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound is a recognized process-related impurity in the synthesis of amlodipine . Its presence in amlodipine bulk and tablet formulations underscores the importance of robust synthetic methods and thorough impurity profiling to ensure the safety and efficacy of pharmaceutical products.

References

[1] The crystal structure of diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate, C20H22N2O4. Acta Crystallographica Section E Structure Reports Online 2005, 61 (11), o3219-o3221.

[2] Solubility of 3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate) in Ethanol + Water and Propane-1,2-diol + Water Mixtures at Various Temperatures. Journal of Chemical & Engineering Data 2013, 58 (12), 3446-3449.

[3] Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate inhibits TERT of the chronic pulmonary hypertension in rats. European journal of pharmacology 2007, 566 (1-3), 233-237.

[4] Effect of dimethyl 4 (2 chlorophenyl) 1,4 dihydro 2,6 dimethyl 3,5 pyridinedicarboxylate on the chronic pulmonary hypertension induced by monocrotaline in rats. Acta Pharmacologica Sinica 1998, 19 (1), 44-47.

[5] Significance of antiserotonin effect of dimethyl 4 (2 chlorophenyl) 1,4 dihydro 2,6 dimethyl 3,5 pyridinedicarboxylate in rat pulmonary hypertension induced by monocrotaline. Acta Pharmacologica Sinica 1999, 20 (10), 900-904.

[6] Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical and pharmaceutical bulletin 1988, 36 (9), 3340-3348.

[7] Synthesis and pharmacological effects of optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride. Chemical and pharmaceutical bulletin 1991, 39 (10), 2660-2665.

[8] 1H, 13C and 15N NMR spectroscopic characterization of unexpected degradation products of the nifedipine analogue bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate. Magnetic Resonance in Chemistry 2002, 40 (13), 884-888.

[9] Antihypertensive effect of the novel water-soluble calcium antagonist (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride in rats. The Journal of pharmacology and experimental therapeutics 1991, 258 (2), 552-559.

[10] Synthesis and Pharmacological Effects of Optically Active 2-(4-(4- Benzhydryl-1-piperazinyl)phenyl)ethyl Methyl 1,4-Dihydro-2,6-dimethyl- 4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. CHEMICAL & PHARMACEUTICAL BULLETIN 1991, 39 (10), 2660-2665.

[11] Effects of the novel water-soluble calcium antagonist (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride on the responses of isolated canine arteries. The Journal of pharmacology and experimental therapeutics 1991, 259 (1), 189-196.

Properties

Product Name

dimethyl 4-(3-chlorophenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C23H22ClNO4/c1-28-22(26)19-14-25(12-11-16-7-4-3-5-8-16)15-20(23(27)29-2)21(19)17-9-6-10-18(24)13-17/h3-10,13-15,21H,11-12H2,1-2H3

InChI Key

YYMZDWWSUVFNCX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)CCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.